molecular formula C17H21NO3S B2574618 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-isopropoxybenzamide CAS No. 1351614-36-2

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-isopropoxybenzamide

Cat. No. B2574618
CAS RN: 1351614-36-2
M. Wt: 319.42
InChI Key: KAOFAKWDRGZVOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-isopropoxybenzamide” were not found, a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized by N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds can be analyzed using various techniques such as FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .


Chemical Reactions Analysis

Thiophene rings can undergo various types of reactions including nucleophilic, electrophilic, and radical reactions . The reactivity and selectivity of these reactions can be influenced by the heteroatom and substituents on the thiophene ring .

Scientific Research Applications

Electrochemical Sensing and Detection Applications

A study by Karimi-Maleh et al. (2014) describes the development of a highly sensitive biosensor using a novel modified electrode for the electrocatalytic determination of glutathione and piroxicam. The electrode modification involves FePt/CNTs nanocomposite and N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, demonstrating potent electron mediating behavior and significant sensitivity in detecting the analytes in real samples (Karimi-Maleh et al., 2014).

Anticancer Activity

Jiao et al. (2009) synthesized and evaluated a series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives for their histone deacetylase inhibitory activity. The thiophene-substituted derivative exhibited potent antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment (Jiao et al., 2009).

Molecular Structure and Intermolecular Interactions

Karabulut et al. (2014) investigated the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through X-ray diffraction and DFT calculations. The study offers insights into the influence of intermolecular interactions on the molecular geometry of similar compounds, which is critical for understanding their chemical behavior and designing new materials or drugs (Karabulut et al., 2014).

Antioxidant and Anticancer Properties

Haridevamuthu et al. (2023) examined the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs against laryngeal cancer cells. The study highlights the role of the hydroxyl group in anticancer activity and the potential for these compounds to be used in combination therapy (Haridevamuthu et al., 2023).

Desulfurization-Condensation Reactions

Shibuya et al. (2002) explored the reaction of N-hydroxybenzamide with aryl isothiocyanates, leading to the formation of compounds with potential applications in organic synthesis and medicinal chemistry (Shibuya et al., 2002).

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-12(2)21-14-8-6-13(7-9-14)16(19)18-11-17(3,20)15-5-4-10-22-15/h4-10,12,20H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOFAKWDRGZVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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